Cas no 2138185-79-0 (1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol)

1-(2-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol is a fluorinated triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 1,2,3-triazole core with a fluoro-methylphenyl substituent, offering versatility for further functionalization. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the triazole moiety provides a robust scaffold for interactions with biological targets. The propanol side chain introduces additional polarity, improving solubility for formulation development. This compound is of interest as an intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise structural-activity relationship studies.
1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol structure
2138185-79-0 structure
Product Name:1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol
CAS No:2138185-79-0
MF:C12H14FN3O
MW:235.257465839386
CID:5609577
PubChem ID:165488857
Update Time:2025-10-29

1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138185-79-0
    • EN300-840161
    • 1-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-1-ol
    • 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol
    • Inchi: 1S/C12H14FN3O/c1-3-11(17)9-7-16(15-14-9)10-6-4-5-8(2)12(10)13/h4-7,11,17H,3H2,1-2H3
    • InChI Key: RARARRZIPFZQFE-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1N1C=C(C(CC)O)N=N1

Computed Properties

  • Exact Mass: 235.11209024g/mol
  • Monoisotopic Mass: 235.11209024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.9Ų

1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol Pricemore >>

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1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol Related Literature

Additional information on 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol

Recent Advances in the Study of 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol (CAS: 2138185-79-0)

The compound 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol (CAS: 2138185-79-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the unique structural features of 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol, which combines a triazole moiety with a fluorinated phenyl group. This combination is believed to enhance its binding affinity to specific biological targets, particularly in the central nervous system (CNS). Preliminary in vitro and in vivo studies suggest that this compound exhibits promising activity as a modulator of GABA receptors, which could have implications for the treatment of anxiety disorders and epilepsy.

The synthesis of 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol has been optimized in recent publications, with researchers achieving higher yields and purity through novel catalytic methods. For instance, a 2023 study demonstrated the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to efficiently construct the triazole core, followed by selective fluorination to introduce the 2-fluoro-3-methylphenyl group. These advancements have facilitated further pharmacological evaluations of the compound.

In terms of biological activity, recent preclinical studies have shown that 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol exhibits dose-dependent effects on GABAergic neurotransmission. Specifically, it has been found to potentiate GABA-A receptor currents in hippocampal neurons, suggesting a mechanism of action similar to that of benzodiazepines but with a potentially improved safety profile. These findings are particularly relevant for the development of next-generation anxiolytics and anticonvulsants.

Despite these promising results, challenges remain in the development of 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol as a therapeutic agent. Recent pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, which may necessitate formulation improvements or structural modifications. Additionally, further toxicological assessments are required to ensure its safety for human use.

In conclusion, 1-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-1-ol (CAS: 2138185-79-0) represents a promising candidate for CNS-targeted therapies, with recent research underscoring its potential as a GABA receptor modulator. Continued efforts in synthetic optimization, pharmacological characterization, and preclinical development will be critical to advancing this compound toward clinical applications.

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